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Compound of Interest

Compound Name: Allyl phenethyl ether

Cat. No.: B078467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for allyl phenethyl
ether, also known as (2-(allyloxy)ethyl)benzene. The document outlines the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a

comprehensive resource for the characterization of this compound. While experimental NMR

and IR spectra are not readily available in public databases, this guide presents predicted data

based on the compound's structure, alongside experimental mass spectrometry data.

Spectroscopic Data Summary
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR data, as well as the

experimental mass spectrometry data for allyl phenethyl ether.

Table 1: Predicted ¹H NMR Data for Allyl Phenethyl Ether
(in CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 - 7.20 m 5H Ar-H

~5.95 ddt 1H -CH=CH₂

~5.25 dq 1H -CH=CH₂ (trans)

~5.18 dq 1H -CH=CH₂ (cis)

~3.98 dt 2H O-CH₂-CH=CH₂

~3.60 t 2H Ar-CH₂-CH₂-O

~2.88 t 2H Ar-CH₂-CH₂-O

Table 2: Predicted ¹³C NMR Data for Allyl Phenethyl
Ether (in CDCl₃)

Chemical Shift (δ) ppm Assignment

~138.5 Ar-C (quaternary)

~134.8 -CH=CH₂

~129.0 Ar-CH

~128.5 Ar-CH

~126.3 Ar-CH

~117.0 -CH=CH₂

~72.0 O-CH₂-CH=CH₂

~70.5 Ar-CH₂-CH₂-O

~36.0 Ar-CH₂-CH₂-O

Table 3: Predicted Infrared (IR) Absorption Data for Allyl
Phenethyl Ether
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Wavenumber (cm⁻¹) Intensity Assignment

3080 - 3030 Medium
=C-H stretch (alkene and

aromatic)

2950 - 2850 Medium C-H stretch (aliphatic)

1645 Medium C=C stretch (alkene)

1600, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)

1100 Strong C-O-C stretch (ether)

990, 915 Strong
=C-H bend (alkene out-of-

plane)

750, 700 Strong
C-H bend (monosubstituted

benzene out-of-plane)

Table 4: Experimental Mass Spectrometry (MS) Data for
Allyl Phenethyl Ether[1]

m/z Relative Intensity

91 Base Peak

105 High

41 High

39 Medium

71 Medium

162 Low (Molecular Ion)

Experimental Protocols
The following sections detail the standard methodologies for obtaining NMR, IR, and mass

spectra of liquid organic compounds like allyl phenethyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A small amount of allyl phenethyl ether (typically 5-10 mg for ¹H NMR

and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent,

commonly chloroform-d (CDCl₃), in a clean, dry NMR tube. A small amount of

tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).

Instrumentation: The NMR spectrum is acquired using a high-field NMR spectrometer (e.g.,

300, 400, or 500 MHz).

Data Acquisition: The sample tube is placed in the spectrometer's probe. The magnetic field

is shimmed to achieve homogeneity. For ¹H NMR, a single pulse experiment is typically

performed, and the free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled

pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise

ratio.

Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum.

The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to

the internal standard. Integration of the peaks in the ¹H NMR spectrum provides the relative

ratios of the different types of protons.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like allyl phenethyl ether, the simplest method is

to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin

film. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a

drop of the sample is placed directly onto the ATR crystal.

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded.

The sample is then placed in the infrared beam path, and the sample spectrum is acquired.

The instrument measures the interference pattern of the infrared light, which is then

mathematically converted into a spectrum of absorbance or transmittance versus

wavenumber.
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Data Analysis: The resulting IR spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, typically via direct injection or through a gas chromatograph (GC) for

separation from any impurities. The sample is vaporized in the ion source.

Ionization: In the ion source, the vaporized molecules are bombarded with high-energy

electrons (typically 70 eV in Electron Ionization - EI). This process removes an electron from

the molecule, forming a positively charged molecular ion (M⁺•). The excess energy from

electron impact often causes the molecular ion to fragment into smaller, characteristic ions.

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or a time-of-flight analyzer). The mass analyzer separates the ions based on

their mass-to-charge ratio (m/z).

Detection: The separated ions are detected by an electron multiplier or a similar detector,

which generates a signal proportional to the abundance of each ion.

Data Representation: The data is presented as a mass spectrum, which is a plot of the

relative abundance of ions versus their m/z ratio. The most abundant ion is called the base

peak and is assigned a relative intensity of 100%.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the

fragmentation pathway of allyl phenethyl ether in mass spectrometry.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed mass spectrometry fragmentation of allyl phenethyl ether.

To cite this document: BenchChem. [Spectroscopic Analysis of Allyl Phenethyl Ether: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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